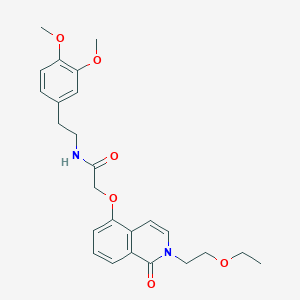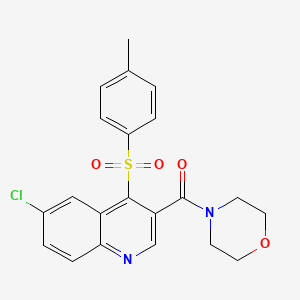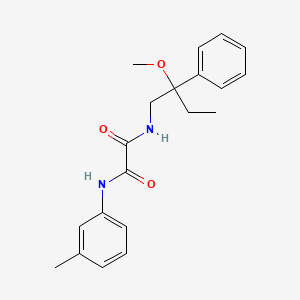![molecular formula C14H10BrN3O3 B2643024 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-31-9](/img/structure/B2643024.png)
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazin-1-yl)methyl]furan-2-carboxamide derivatives are part of a larger class of compounds known as phthalazines. Phthalazines are heterocyclic compounds that contain a benzene ring fused to a diazine ring . These compounds are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
Phthalazines have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs . The specific molecular structure of “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide” is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving phthalazines are diverse and depend on the specific substituents present on the phthalazine ring . Without specific information on “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Applications De Recherche Scientifique
1. Antiprotozoal Agents
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide derivatives have shown significant potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized for this purpose. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
2. Synthesis of Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, with components like 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, are promising sustainable alternatives to polyphthalamides. They can be applied as high-performance materials with significant commercial interest, particularly in the polymer industry. These compounds provide a renewable alternative to traditional phthalic acids used in polymers (Jiang et al., 2015).
3. Inhibitors of Microbial Quorum Sensing
Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones, derivatives of 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, have been synthesized and investigated for their ability to interfere with microbial communication and biofilm formation by bacteria such as Staphylococcus epidermidis. These compounds show the potential for addressing bacterial resistance by targeting microbial communication mechanisms (Benneche et al., 2008).
4. DNA-Binding Affinity
Compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), structurally similar to 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, have shown enhanced DNA-binding affinity and biological activity compared to other minor groove binding drugs. The improved interaction energy between the ligand and DNA, due to direct hydrogen bond interactions and isohelical fitting with the minor groove of DNA, underlies their potential in therapeutic applications (Laughton et al., 1995).
Propriétés
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCIRJOIOEVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

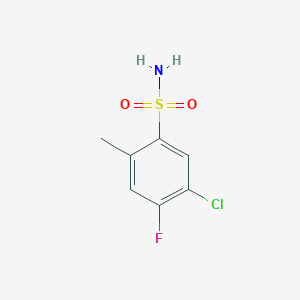
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

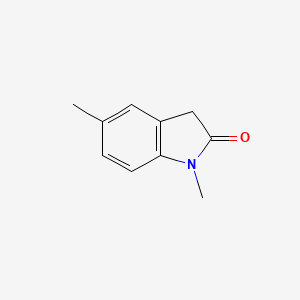
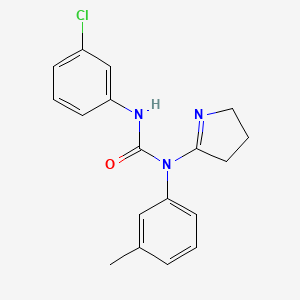
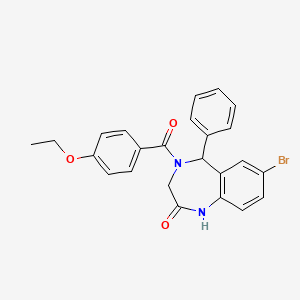
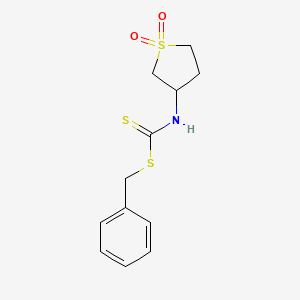


![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)
